
tert-Butyl 2-Oxoazetidine-1-carboxylate
Description
tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1) is a heterocyclic organic compound featuring a four-membered β-lactam (azetidine) ring. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azetidine ring and a ketone group at the 2-position. Key physical properties include a predicted density of 1.174±0.06 g/cm³, a boiling point of 285.5±0.9°C, and an acidity coefficient (pKa) of -2.36±0.20 . It is stored at 2–8°C and is labeled as an irritant due to its reactive β-lactam structure .
The compound is widely used in medicinal chemistry as a precursor for synthesizing constrained peptides, protease inhibitors, and β-lactam antibiotics. Its strained four-membered ring enhances reactivity, making it valuable for ring-opening reactions and functionalization.
Properties
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140510-99-1 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-Oxoazetidine-1-carboxylate can undergo further oxidation reactions to form more complex molecules.
Reduction: It can be reduced to form tert-butyl 2-hydroxyazetidine-1-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridine sulfur trioxide in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
tert-Butyl 2-Hydroxyazetidine-1-carboxylate: Formed by reduction.
Substituted Azetidines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition:
Research indicates that tert-butyl 2-Oxoazetidine-1-carboxylate can act as an enzyme inhibitor. Its ability to bind to active sites of specific enzymes allows it to influence various metabolic pathways, making it a valuable scaffold for drug design. This property is particularly important in developing inhibitors for therapeutic applications, such as anticancer or antimicrobial agents .
Biological Activity:
The compound has been studied for its broad spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Anticancer
- Antiparasitic
- Antihistamine
- Antidepressive activities
These activities are attributed to its structural features, which facilitate interactions with biological targets.
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives, including:
- Amides
- Sulphonamides
- Mannich bases
- Schiff’s bases
- Thiazolidinones
- Azetidinones
The compound's reactivity allows for the formation of substituted azetidinones, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound is being explored for its potential use in developing biodegradable materials. The compound's properties make it suitable for applications in creating biodegradable implants that offer mechanical support while being resorbed by metabolic processes without causing toxicity .
Case Study 1: Enzyme Inhibition Mechanism
A study demonstrated the interaction of this compound with a specific enzyme involved in metabolic pathways. The compound inhibited enzyme activity by binding to the active site, leading to altered metabolic outcomes. This study highlights its potential as a lead compound for drug development targeting specific diseases .
Case Study 2: Synthesis of Complex Molecules
In another study, researchers synthesized a series of derivatives from this compound, demonstrating its utility as a precursor in organic synthesis. The derivatives exhibited various biological activities, confirming the compound's versatility as a building block in medicinal chemistry .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 2-Oxoazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with target molecules, thereby modifying their structure and function. This reactivity is primarily due to the presence of the oxo group and the strained four-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of tert-butyl 2-oxoazetidine-1-carboxylate with three related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Ring Size and Reactivity
- This compound : The four-membered azetidine ring introduces significant ring strain, enhancing its reactivity in nucleophilic ring-opening reactions (e.g., with amines or alcohols) . This property is critical for synthesizing β-lactam antibiotics.
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate : The five-membered pyrrolidine ring reduces ring strain, making it less reactive but more stable. The hydroxymethyl and 4-methoxyphenyl substituents increase steric bulk and polarity, favoring applications in chiral catalysis or as intermediates in alkaloid synthesis .
Functional Group Influence
- The 2-oxo group in this compound increases electrophilicity at the carbonyl carbon, facilitating reactions like hydrolysis or aminolysis.
- In contrast, tert-Butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate features a 4-fluorobenzyl substituent , which introduces aromaticity and electron-withdrawing effects. This modification may enhance binding affinity in drug design (e.g., kinase inhibitors) but complicates synthetic accessibility due to steric hindrance .
Stability and Handling
- The fluorobenzyl-substituted azetidine lacks disclosed stability data, but fluorinated compounds often exhibit improved metabolic stability in pharmaceuticals .
Biological Activity
tert-Butyl 2-Oxoazetidine-1-carboxylate, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.
- Chemical Formula : C₇H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 398489-26-4
- PubChem ID : 1519404
Synthesis
The synthesis of this compound typically involves a multi-step process, including the use of Grignard reagents and various reaction conditions. The following table summarizes a typical synthesis pathway:
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | tert-butyl 3-oxoazetidine-1-carboxylate | THF, Argon atmosphere, Room temperature | 7% |
2 | Methyl magnesium bromide | 0°C for 1 hour | 78.3% |
3 | Hydrolysis with NH₄Cl | Reflux in water and THF | 99% |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated varying degrees of activity against different bacterial strains:
- Staphylococcus aureus : Moderate inhibition observed.
- Escherichia coli : No significant activity at concentrations below 1 mM.
One study reported an inhibition zone of 9.5 mm against Streptococcus mutans at a concentration of 0.81 mM , indicating potential antibacterial properties .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with inflammatory pathways. For instance, it has shown promise as a p38 MAP kinase inhibitor, which is relevant for the treatment of conditions such as rheumatoid arthritis and psoriasis .
Study on p38 MAP Kinase Inhibition
A notable study by Chung et al. (2006) explored the synthesis of a naphthyridone p38 MAP kinase inhibitor using this compound as a precursor. The study highlighted the compound's role in modulating inflammatory responses, demonstrating its potential therapeutic applications in chronic inflammatory diseases .
Antibacterial Screening
In another investigation, various derivatives of azetidine-based compounds were screened for their antibacterial activity. The results indicated that modifications to the structure significantly influenced biological activity, suggesting that this compound could serve as a scaffold for developing novel antibacterial agents .
Q & A
Q. What are the recommended synthesis methods for tert-Butyl 2-oxoazetidine-1-carboxylate, and how can purity be optimized?
The synthesis typically involves carbamate protection of 2-azetidinone using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common procedure includes:
- Dissolving 2-azetidinone in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding Boc anhydride and a catalyst like 4-dimethylaminopyridine (DMAP) at 0°C.
- Stirring the reaction mixture at room temperature for 12–24 hours.
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate) to isolate the product.
Purity optimization involves monitoring reaction progress by thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis .
Q. How should this compound be characterized to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : and NMR to verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 2-oxoazetidine ring (δ ~3.5–4.5 ppm for ring protons).
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 171.19 (corresponding to ) .
Q. What are the stability considerations for storing this compound?
Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). The compound is sensitive to moisture and heat, which can lead to Boc deprotection or ring-opening reactions. Use desiccants in storage vials to prolong shelf life .
Advanced Research Questions
Q. How can crystallographic studies resolve conformational ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) can determine bond lengths, angles, and hydrogen-bonding networks. For example:
Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?
Use a factorial design approach to evaluate factors like:
- Temperature : Elevated temperatures may accelerate ring-opening but risk decomposition.
- Catalysts : Screen Lewis acids (e.g., ZnCl) or organocatalysts for stereoselective functionalization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
Statistical tools like ANOVA can identify significant variables and interactions .
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?
Density Functional Theory (DFT) calculations can:
- Map transition states for nucleophilic attacks on the β-lactam ring.
- Calculate activation energies for pathways involving water (hydrolysis) or amines (aminolysis).
Explicit solvent models (e.g., water or THF) improve accuracy by accounting for solvation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.